molecular formula C10H8O5 B11894729 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one

Cat. No.: B11894729
M. Wt: 208.17 g/mol
InChI Key: BBGLRBGNYGPYSG-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of naturally occurring compounds known for their wide range of biological activities. This compound is characterized by the presence of hydroxyl and methoxy groups on the chromen-2-one structure, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one typically involves the selective cleavage of methylene bridges in naturally occurring methoxylated coumarins. One common method uses lead tetraacetate for the acetoxylation of the methylenedioxy group . The starting material, often a natural coumarin like sabandin, is prepared from readily available sources such as parsley and dill seed extracts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of green solvents and catalysts is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. The compound can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

7,8-dihydroxy-5-methoxychromen-2-one

InChI

InChI=1S/C10H8O5/c1-14-7-4-6(11)9(13)10-5(7)2-3-8(12)15-10/h2-4,11,13H,1H3

InChI Key

BBGLRBGNYGPYSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=O)OC2=C(C(=C1)O)O

Origin of Product

United States

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